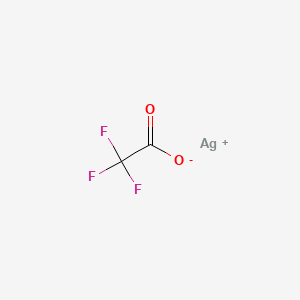

Silver; 2,2,2-trifluoroacetic acid

Description

Historical Context and Evolution of Research on Silver Salts

The use of silver and its salts in various applications dates back millennia. researchgate.net Historically, silver was recognized for its antimicrobial properties, with ancient civilizations using silver vessels to preserve water and prevent spoilage. researchgate.netsilverinstitute.org In medicine, silver salts like silver nitrate (B79036) were employed as sterilizing agents for wounds and to prevent infections. researchgate.netresearchgate.netsilverinstitute.org By the early 20th century, colloidal silver had become a common germicidal agent in hospitals. researchgate.net

The scientific investigation into silver salts has evolved significantly over time. Early research was largely empirical, focusing on the observable effects of these compounds. With advancements in chemistry, the focus shifted towards understanding the mechanisms behind their properties. The development of coordination chemistry provided a framework for studying the interaction of silver ions with various ligands, leading to the synthesis of a wide array of silver complexes with tailored functionalities. researchgate.net Research into silver carboxylates, a class of compounds to which silver trifluoroacetate (B77799) belongs, has been particularly fruitful, revealing their potential in catalysis and materials science. nih.govimaging.org The study of silver salts has also been crucial in the development of fields like photography and, more recently, nanotechnology, with silver nanoparticles being a subject of intense research. acs.org

Significance of the Trifluoroacetate Ligand in Silver Chemistry

The trifluoroacetate (TFA) ligand (CF₃COO⁻) is a cornerstone in the unique reactivity of silver trifluoroacetate. nih.gov It is the conjugate base of trifluoroacetic acid, a strong carboxylic acid. nih.govnih.gov The high electronegativity of the three fluorine atoms in the trifluoroacetate ligand has several important consequences for the properties of the resulting silver salt.

The electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetate anion a poor nucleophile and a good leaving group. This property is highly advantageous in organic synthesis, where silver trifluoroacetate can be used to abstract halides or other leaving groups, facilitating a variety of reactions. nih.gov The trifluoroacetate ligand's stability also allows for its use in a range of reaction conditions.

Furthermore, the trifluoroacetate ligand influences the solubility and Lewis acidity of the silver salt. Silver trifluoroacetate is soluble in various organic solvents, which is crucial for its application in homogeneous catalysis. chemicalbook.com The strong electron-withdrawing effect of the CF₃ group enhances the Lewis acidity of the silver ion, making it a more effective catalyst for certain transformations. In some reactions, silver trifluoroacetate can act as a bifunctional reagent, serving as both an in situ source of carbon monoxide and an oxidant. rsc.org

Scope and Research Imperatives for Silver Trifluoroacetate

Current and future research on silver trifluoroacetate is driven by its potential in several key areas of chemical synthesis. One of the most active areas of investigation is its application as a catalyst and reagent in organic chemistry. nih.gov Researchers are continuously exploring its utility in promoting novel chemical reactions and developing more efficient synthetic methodologies.

A significant research imperative is the use of silver trifluoroacetate in C-H activation reactions. nih.gov These reactions, which involve the direct functionalization of otherwise inert carbon-hydrogen bonds, are of great interest for streamlining synthetic routes. Silver trifluoroacetate often plays a crucial role as an additive or co-catalyst in these transformations, typically by acting as an oxidant or a halide scavenger. nih.gov

Another important research direction is the use of silver trifluoroacetate as a precursor for the synthesis of other valuable compounds. For instance, it is used to prepare silver nanoparticles and bimetallic heteronanostructures. sigmaaldrich.comacs.org The development of new materials with tailored electronic, optical, and catalytic properties through the use of silver trifluoroacetate as a starting material remains a vibrant field of study. Mechanistic studies to further elucidate the precise role of silver trifluoroacetate in catalytic cycles are also critical for the rational design of new and improved chemical processes. rsc.org

Interactive Data Tables

Physicochemical Properties of Silver Trifluoroacetate

| Property | Value | Reference |

| Molecular Formula | C₂AgF₃O₂ | nih.gov |

| Molecular Weight | 220.88 g/mol | nih.gov |

| Appearance | White to off-white powder | nih.govstrem.com |

| Melting Point | 257-260 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water | chemicalbook.com |

| CAS Number | 2966-50-9 | nih.gov |

Spectroscopic Data of Silver Trifluoroacetate

| Spectroscopic Technique | Data | Reference |

| ¹³C NMR | Spectrum available | chemicalbook.com |

| FTIR | Spectrum available (KBr wafer) | nih.gov |

| InChI | 1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | nih.gov |

| InChIKey | KZJPVUDYAMEDRM-UHFFFAOYSA-M | nih.gov |

| SMILES | C(=O)(C(F)(F)F)[O-].[Ag+] | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

2966-50-9 |

|---|---|

Molecular Formula |

C2HAgF3O2 |

Molecular Weight |

221.89 g/mol |

IUPAC Name |

silver;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

ZYXPMOIHQRKWGT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Ag] |

Other CAS No. |

2966-50-9 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Silver Trifluoroacetate

Classical Synthesis Routes

The traditional preparations of silver trifluoroacetate (B77799) are foundational methods that are widely documented in chemical literature. These routes are characterized by their directness and reliability, typically involving the reaction of a silver-based precursor with trifluoroacetic acid.

The most common and established method for synthesizing silver trifluoroacetate is through the direct neutralization reaction between silver(I) oxide (Ag₂O) and trifluoroacetic acid (CF₃COOH). chemicalbook.comguidechem.com This reaction is an acid-base reaction that forms the silver salt and water as the sole byproduct, making product isolation relatively straightforward. chemicalbook.com

The reaction proceeds according to the following equation: Ag₂O + 2 CF₃COOH → 2 CF₃COOAg + H₂O chemicalbook.com

In a typical procedure, a suspension of silver oxide in water is treated with trifluoroacetic acid. chemicalbook.comorgsyn.org The mixture is stirred to ensure the reaction goes to completion. Following the reaction, the solution is filtered to remove any unreacted silver oxide or other insoluble impurities. chemicalbook.comorgsyn.org The final product is then isolated by evaporating the filtrate to dryness, often under reduced pressure to prevent thermal decomposition. chemicalbook.comguidechem.comorgsyn.org For higher purity, the resulting solid can be further purified by extraction with an organic solvent like diethyl ether, followed by removal of the solvent. chemicalbook.comorgsyn.org This method is known for producing high-purity silver trifluoroacetate with high yields, often reported to be around 83-88%. chemicalbook.comorgsyn.org

An alternative classical route involves the use of silver carbonate (Ag₂CO₃) as a precursor, which is then reacted with trifluoroacetic acid. nbinno.com This method is often a two-step process, beginning with the synthesis of silver carbonate itself. Silver carbonate is typically prepared by the precipitation reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble carbonate, like sodium carbonate (Na₂CO₃).

The two-stage process can be summarized by the following reactions:

2 AgNO₃ + Na₂CO₃ → Ag₂CO₃↓ + 2 NaNO₃

Ag₂CO₃ + 2 CF₃COOH → 2 CF₃COOAg + H₂O + CO₂

Once the silver carbonate is precipitated, filtered, and washed, it is reacted with trifluoroacetic acid. This reaction proceeds with the evolution of carbon dioxide gas, driving the reaction to completion. nbinno.com The resulting silver trifluoroacetate is then isolated from the solution, typically by evaporation and drying under a vacuum. This route is also effective and is noted as a useful method for preparing precursors for nanoparticle synthesis.

Table 1: Comparison of Classical Synthesis Routes

| Method | Starting Materials | Key Reaction Steps | Reported Yield |

|---|---|---|---|

| Direct Reaction with Silver Oxide | Silver(I) Oxide (Ag₂O), Trifluoroacetic Acid (CF₃COOH) | Ag₂O + 2 CF₃COOH → 2 CF₃COOAg + H₂O chemicalbook.com |

~83-88% chemicalbook.comorgsyn.org |

| Silver Carbonate Intermediate | Silver Nitrate (AgNO₃), Sodium Carbonate (Na₂CO₃), Trifluoroacetic Acid (CF₃COOH) | Ag₂CO₃ + 2 CF₃COOH → 2 CF₃COOAg + H₂O + CO₂ |

~80-85% |

Modernized Synthetic Approaches and Process Optimization

Modern advancements in the synthesis of silver trifluoroacetate focus on optimizing reaction conditions to improve yield, purity, and efficiency. These strategies involve careful selection of solvents, use of additives, and precise control over reaction parameters.

The choice of solvent is critical in the synthesis of silver trifluoroacetate, influencing reactant solubility, reaction rate, and ease of purification.

Aqueous Medium: Water is the most common solvent used for the initial reaction between silver oxide or carbonate and trifluoroacetic acid due to its low cost and ability to dissolve the acid and suspend the silver salt. chemicalbook.comorgsyn.org

Polar Organic Solvents: To enhance solubility and reaction rates, polar organic solvents such as methanol (B129727) or acetonitrile (B52724) can be employed. nbinno.com

Purification Solvents: Organic solvents are crucial for purification. Diethyl ether is widely used for extraction, effectively separating the desired product from residual impurities. chemicalbook.comorgsyn.org Other solvents in which silver trifluoroacetate shows solubility and can be used for recrystallization or extraction include benzene, toluene, and dioxane. chemicalbook.comguidechem.com

Table 2: Solvent Systems in Silver Trifluoroacetate Synthesis

| Solvent | Purpose | Notes |

|---|---|---|

| Water | Primary Reaction Medium | Commonly used for the reaction of Ag₂O or Ag₂CO₃ with CF₃COOH. nbinno.com |

| Methanol, Acetonitrile | Reaction Rate Enhancement | Can improve solubility and reaction speed. nbinno.com |

| Diethyl Ether | Purification (Extraction) | Widely used for Soxhlet extraction or simple washing to achieve high purity. chemicalbook.comorgsyn.org |

| Benzene | Purification (Recrystallization) | Can be used for recrystallization, although its use is less common now. chemicalbook.com |

Precise control over various reaction parameters is essential for maximizing the yield and ensuring the high purity of the final product.

Temperature: While the initial reaction is often conducted at room temperature, applying reflux conditions (heating the reaction to the solvent's boiling point) can ensure the reaction proceeds to completion. nbinno.com

Purification Techniques: The purity of silver trifluoroacetate is significantly improved through specific purification steps. Filtration is a standard initial step to remove any insoluble materials. chemicalbook.com Subsequent evaporation of the solvent under reduced pressure helps to isolate the crude product without thermal degradation. chemicalbook.comorgsyn.org For obtaining a highly pure, crystalline product, techniques like Soxhlet extraction with ether or recrystallization are employed. chemicalbook.comorgsyn.org The use of activated carbon during filtration of the ether solution is effective for removing colored impurities, resulting in a colorless crystalline salt. chemicalbook.comorgsyn.org

Reaction Monitoring: To ensure optimal reaction times and prevent the formation of side products, the progress of the synthesis can be monitored using techniques such as Thin-Layer Chromatography (TLC). nbinno.com

Table 3: Key Parameters for Optimizing Yield and Purity

| Parameter | Control Method | Impact on Synthesis |

|---|---|---|

| Temperature | Performing the reaction at room temperature or under reflux. | Reflux can increase the reaction rate and ensure completion. |

| Pressure | Evaporation under reduced pressure. chemicalbook.comorgsyn.org | Prevents thermal decomposition of the product during solvent removal. |

| Purification | Filtration, extraction (e.g., with ether), recrystallization, and treatment with activated carbon. chemicalbook.comorgsyn.org | Removes insoluble impurities, soluble by-products, and colored contaminants, leading to a high-purity final product. chemicalbook.comorgsyn.org |

| Monitoring | Thin-Layer Chromatography (TLC). nbinno.com | Allows for tracking the conversion of starting materials to the final product, optimizing reaction time. nbinno.com |

Heterophase Synthesis and Integration with Other Metals

The investigation of solid-phase reactions involving silver trifluoroacetate (CF₃COOAg) and various metals provides valuable insights into the synthesis of other metal trifluoroacetates and the thermodynamic properties of these systems. Studies employing thermogravimetry, differential scanning calorimetry (DSC), and mass spectrometry have elucidated the conditions and outcomes of these heterophase interactions.

Reactions with Copper, Indium, and Zinc

Solid-phase reactions between silver trifluoroacetate and the metals copper (Cu), indium (In), and zinc (Zn) have been demonstrated to effectively produce the corresponding metal trifluoroacetates. researchgate.netresearchgate.net These reactions proceed without any loss of mass from the samples, indicating a direct transfer of the trifluoroacetate group. The synthesis occurs within a temperature range of 358–428 K. researchgate.netresearchgate.net

The general scheme for these heterophase reactions can be represented as:

n CF₃COOAg (s) + M (s) → M(CF₃COO)n (s) + n Ag (s)

Where 'M' represents Cu, In, or Zn, and 'n' is the valency of the respective metal. These studies highlight a viable pathway for the preparation of trifluoroacetate salts of these metals directly in the solid state.

Thermodynamic Investigations of Formation Enthalpies in Heterophase Systems

The study of these heterophase reactions has enabled the determination of key thermodynamic data. By analyzing the thermal effects of the reaction between silver trifluoroacetate and copper using differential scanning calorimetry, researchers have been able to calculate the standard enthalpy of formation for copper(I) trifluoroacetate. researchgate.netresearchgate.net

The experimental data from these investigations led to the calculation of the standard enthalpy of formation (ΔfH°) for crystalline copper(I) trifluoroacetate. researchgate.netresearchgate.net

| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°₂₉₈) |

|---|---|---|---|

| Copper(I) trifluoroacetate | CF₃COOCu | crystalline | –1020.5 ± 18.0 kJ/mol |

This thermodynamic value is crucial for understanding the stability and reactivity of copper trifluoroacetate and provides a foundational piece of data for further thermochemical calculations and the design of synthetic routes. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Silver Trifluoroacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy, with its ability to probe the local chemical environment of specific nuclei, offers a powerful, non-invasive method for studying the mechanistic pathways of silver trifluoroacetate-mediated reactions. By monitoring changes in chemical shifts, signal intensities, and coupling constants, researchers can gain a deeper understanding of reaction kinetics and the formation of key intermediates.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for observing the formation and consumption of reaction intermediates in real-time. In the silver trifluoroacetate-promoted cycloisomerization of 3,5-diyn-1-ones, ¹H NMR spectroscopy was instrumental in the direct observation of a metastable Ag(I)-furan intermediate. chemrxiv.orgchemrxiv.org This observation provided clear evidence for the role of the silver salt in activating the alkyne and facilitating the cyclization process. The monitoring of characteristic proton signals of the starting material, the intermediate, and the final product allows for a detailed kinetic analysis of the reaction progress. researchgate.net

A notable study demonstrated that in the reaction mixture, new peaks corresponding to the Ag(I)-furan intermediate appeared and then diminished as the product peak grew, confirming its transient nature. chemrxiv.org The ratio of the protons in the intermediate was determined to be 1:2, providing structural clues. chemrxiv.org This direct spectroscopic evidence is crucial for validating proposed reaction mechanisms, which often rely on indirect methods like deuterium (B1214612) labeling experiments. chemrxiv.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for monitoring reactions involving fluorine-containing compounds like silver trifluoroacetate (B77799). magritek.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an ideal probe. magritek.com Its large chemical shift range minimizes the likelihood of signal overlap, allowing for clear differentiation between various fluorine-containing species in a reaction mixture. magritek.comresearchgate.netdovepress.com

In studies of reactions promoted by silver trifluoroacetate, ¹⁹F NMR can be used to track the fate of the trifluoroacetate anion (CF₃COO⁻). For instance, in the cycloisomerization of 3,5-diyn-1-ones, the absence of new peaks in the ¹⁹F NMR spectrum during the reaction suggested that the trifluoroacetate anion likely acts as a ligand or counter-anion rather than participating directly in the chemical transformation as a base. chemrxiv.org The chemical shift of the trifluoroacetate group is sensitive to its electronic environment, solvent polarity, and concentration, which can provide further insights into its role in the reaction mechanism. researchgate.netdovepress.comscispace.com

The following table summarizes the ¹⁹F NMR chemical shifts for the trifluoroacetyl group in different chemical environments, illustrating the sensitivity of this technique.

| Compound/Functional Group | Solvent | Chemical Shift (δ, ppm) |

| Trifluoroacetic acid | CDCl₃ | -76.55 |

| Silver trifluoroacetate | - | Not specified |

| 1,1,1-trifluoro-2,4-pentanedione (keto-enol) | CDCl₃ | -77 to -75 |

| 1,1,1-trifluoro-2,4-pentanedione (diketo) | CDCl₃ | -81 |

| 2-trifluoroacetylcyclooctan-1-one (keto-enol) | CDCl₃ | -76 |

| 2-trifluoroacetylcyclooctan-1-one (diketo) | CDCl₃ | -84 |

| Data compiled from multiple sources. researchgate.netscispace.com |

While direct ¹⁰⁹Ag NMR studies on silver trifluoroacetate are not extensively reported in the provided context, the technique has been successfully applied to characterize various silver(I) complexes. huji.ac.ilrsc.orgresearchgate.net For instance, the ¹⁰⁹Ag NMR chemical shift of silver(I) N-heterocyclic carbene (NHC) complexes has been shown to correlate with the Brønsted acidity of the conjugate acid of the counter-ion. rsc.org This suggests that ¹⁰⁹Ag NMR could be a valuable tool for understanding the electronic effects of the trifluoroacetate ligand on the silver center and its reactivity. The long relaxation times of silver nuclei often necessitate the use of relaxation agents to expedite data acquisition. huji.ac.il

The following table provides an overview of the key properties of silver isotopes relevant to NMR spectroscopy.

| Property | ¹⁰⁷Ag | ¹⁰⁹Ag |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 51.839 | 48.161 |

| Relative Sensitivity | 6.62 x 10⁻⁵ | 1.01 x 10⁻⁴ |

| Resonance Frequency (MHz) at 11.744T | 20.233 | 23.260 |

| Data sourced from the University of Warwick NMR service. huji.ac.il |

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry is a cornerstone technique for the identification of molecules and the elucidation of reaction mechanisms by providing precise mass-to-charge ratio (m/z) information. For silver trifluoroacetate and its derivatives, both MALDI-TOF and ESI-MS have been employed to characterize complex structures and detect fleeting intermediates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules, including organometallic complexes and nanoparticles. ethz.chnih.gov In the context of silver-containing compounds, MALDI-TOF MS has been used to characterize the surface composition of bimetallic nanoparticles synthesized using silver trifluoroacetate. ethz.ch By analyzing the fragmentation patterns, it is possible to gain insights into the arrangement of atoms on the nanoparticle surface. ethz.ch

While direct detection of bimetallic intermediates involving silver trifluoroacetate in homogeneous catalysis is less commonly reported, MALDI-TOF MS is a promising tool for such investigations. ethz.ch The choice of matrix material is critical for successful analysis, with materials like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and 9-nitroanthracene (B110200) (9-NA) being effective for ionizing silver-containing species. ethz.ch It is important to note that the choice of silver salt can influence the MALDI mass spectrum, with some salts leading to the formation of silver cluster ions rather than the desired analyte ions. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is widely used for the characterization of coordination compounds and organometallic complexes in solution. acs.orgnih.govresearchgate.netiaea.org It is particularly valuable for identifying charged species and studying non-covalent interactions.

In the study of the silver trifluoroacetate-promoted cycloisomerization of 3,5-diyn-1-ones, ESI-MS played a crucial role in identifying the Ag(I)-furan intermediate. A prominent signal corresponding to the silver-containing intermediate was detected, and its isotopic distribution pattern confirmed the presence of a single silver atom in the complex. chemrxiv.org This data, in conjunction with ¹H NMR, provided compelling evidence for the proposed reaction mechanism. chemrxiv.orgchemrxiv.org

ESI-MS is also extensively used to characterize the products of reactions involving silver trifluoroacetate and to study the formation of various silver complexes in solution. researchgate.netmarquette.edu The technique allows for the determination of the stoichiometry of the complexes and can provide clues about their structure through fragmentation studies (MS/MS). rsc.orgnih.gov The choice of solvent and the presence of additives can significantly influence the ionization process and the resulting mass spectrum. nih.govupce.cz

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) in Nanoparticle Analysis

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a powerful matrix-free technique for analyzing low-molecular-weight compounds, where traditional MALDI-MS is often hindered by matrix-related ion interference. nih.govresearchgate.net In this method, nanostructured surfaces absorb laser energy and facilitate the desorption and ionization of analyte molecules. nih.gov Silver trifluoroacetate serves as a valuable precursor for creating such active surfaces.

Research has demonstrated the development of sensitive SALDI-MS plates through the electrodeposition of silver from a silver trifluoroacetate solution. nih.gov By controlling parameters like voltage and time, anisotropic flower-like microstructures with surface nanofeatures can be fabricated. nih.gov A silver layer synthesized from silver trifluoroacetate at 10 V for 15 minutes proved particularly effective for the analysis of various small biomolecules, including fatty acids, saccharides, and lipids, with detection limits in the micromolar range. nih.gov

The advantages of using silver nanostructures, derived from precursors like silver trifluoroacetate, in SALDI-MS are significant. researchgate.net They provide excellent absorption of UV laser radiation and efficient energy transfer for analyte desorption. nih.govnih.gov Furthermore, these silver-based surfaces offer high tolerance to salts and the unique benefit of using silver cluster signals for internal mass calibration, enhancing accuracy. researchgate.netnih.govmdpi.com The low chemical background noise associated with SALDI lipid profiles allows for clearer sample signals compared to conventional MALDI techniques. nih.govresearchgate.net

SALDI-MS Plate Synthesis and Performance

| Precursor Salt | Synthesis Conditions | Observed Surface Morphology | Key Finding | Reference |

|---|---|---|---|---|

| Silver trifluoroacetate | Electrodeposition (10 V, 15 min) | Anisotropic flower-like microstructures with nanostructures | Intense SALDI-MS response for various small biomolecules with high signal-to-noise ratios. | nih.gov |

| Silver Nitrate (B79036) (for comparison) | Green Synthesis | Spherical nanoparticles (avg. diameter ~26 nm) | Generated intense silver cation species (Ag+, Ag2+, Ag3+) useful as internal calibrants. | mdpi.com |

X-ray Diffraction Studies for Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) is an indispensable tool for elucidating the solid-state structure of crystalline materials, including silver trifluoroacetate and its coordination complexes.

Single-crystal X-ray diffraction (SCXRD) provides definitive, three-dimensional structural information at the atomic level, revealing bond lengths, angles, and coordination environments. mdpi.com For silver(I) complexes, including those with trifluoroacetate or analogous anions, SCXRD studies have unveiled a remarkable diversity of coordination geometries and supramolecular structures. x-mol.com

The coordination number and geometry around the silver(I) center are highly influenced by the nature of the ligands and the coordinating ability of the trifluoroacetate anion. x-mol.com Studies on related silver complexes show that coordination environments can range from capped-trigonal and distorted tetrahedral to trigonal bipyramidal and distorted octahedral. x-mol.com The trifluoroacetate anion can act as a coordinating ligand, influencing the final structure. nih.gov This detailed structural analysis is crucial for understanding how non-covalent interactions, such as hydrogen bonding and π–π stacking, direct the self-assembly of these molecules into complex one-dimensional polymers or discrete multi-component structures. mdpi.comresearchgate.net The precise structural data from SCXRD is foundational for establishing structure-property relationships in these materials. mdpi.com

Powder X-ray diffraction (PXRD) is the primary technique for the identification of crystalline phases and the assessment of sample purity. malvernpanalytical.com Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint." malvernpanalytical.com By comparing the experimental PXRD pattern of a bulk sample of silver trifluoroacetate to reference patterns in databases like the Powder Diffraction File (PDF), its identity and phase purity can be confirmed. fiveable.me

The technique is highly effective at demonstrating the absence of crystalline impurities. xray.cz For instance, when silver trifluoroacetate is used as a precursor to synthesize silver nanoparticles or powders, PXRD is used to confirm the formation of the desired metallic silver phase (face-centered cubic structure) and to check for the presence of residual starting material or crystalline byproducts like silver oxides. acs.orgresearchgate.netresearchgate.net The sharpness and position of the diffraction peaks also provide information about the crystallinity and crystallite size of the material. researchgate.net

XRD Analysis of Silver-Containing Materials

| Material | XRD Technique | Information Obtained | Reference |

|---|---|---|---|

| Silver(I) coordination complexes | Single-Crystal XRD | Coordination geometry, bond lengths/angles, supramolecular structure. | x-mol.com |

| Silver powder (from atomization) | Powder XRD | Confirmed high crystallinity and single phase of silver (JCPDS No. 04-0783); absence of silver oxide peaks. | researchgate.net |

| Nanosilver | Powder XRD | Phase identification against reference patterns for Ag, AgO, and AgO2. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group and Coordination Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For silver trifluoroacetate, the IR spectrum is dominated by the characteristic vibrations of the trifluoroacetate anion (CF₃COO⁻).

Key vibrational bands for the trifluoroacetate group include the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group and the strong C-F stretching vibrations. The positions of these bands are sensitive to the chemical environment. When the trifluoroacetate anion coordinates to a silver cation, shifts in the frequencies of these bands, particularly the carboxylate stretches, can be observed compared to the free anion. This information provides insight into the coordination mode of the trifluoroacetate ligand (e.g., monodentate, bidentate). researchgate.net FTIR analysis is also instrumental in studying derivatives, such as silver nanoparticles synthesized using reducing agents that leave behind organic capping layers; the technique can identify the functional groups from these agents that are present on the nanoparticle surface. researchgate.netsemanticscholar.orgnih.gov

Characteristic IR Bands for Trifluoroacetate and Related Species

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1650 - 1710 | Position shifts upon coordination to metal ions. |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 - 1450 | Position and separation from asymmetric stretch indicate coordination mode. |

| Trifluoromethyl (CF₃) | Stretching | ~1100 - 1300 | Strong, characteristic absorptions for the CF₃ group. |

Thermal Analysis for Decomposition Pathways and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes in a substance as a function of temperature. For silver trifluoroacetate, these methods provide critical information on its thermal stability and decomposition pathway.

Silver trifluoroacetate is reported to decompose upon melting, around 257–260 °C. chemicalbook.comsigmaaldrich.comsigmaaldrich.com TGA measures the change in mass with temperature, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic events. Studies on the related compound silver acetate (B1210297) show that it undergoes a single-step decomposition to metallic silver, with some minor oxide and carbonaceous species. researchgate.net A similar pathway is expected for silver trifluoroacetate, where heating would lead to the loss of the trifluoroacetate group as volatile products, leaving behind metallic silver. The decomposition of the trifluoroacetic acid component itself is known to produce carbon dioxide, trifluoromethane, and carbon monoxide, among other species, at higher temperatures (300-600 K). rsc.orgrsc.org TGA/DTA can precisely determine the onset temperature of decomposition and the final residual mass, confirming the conversion to metallic silver. This information is vital for applications where silver trifluoroacetate is used as a precursor for in-situ generation of silver, such as in catalysis or materials fabrication. sigmaaldrich.comsigmaaldrich.com

Catalytic Applications and Mechanistic Investigations of Silver Trifluoroacetate in Organic Transformations

Lewis Acidity and Co-Catalytic Role of Silver Trifluoroacetate (B77799)

Silver trifluoroacetate is recognized in organic synthesis for its role as a Lewis acid catalyst. acs.org Its utility stems from the silver(I) center's ability to coordinate with electron-rich atoms, thereby activating substrates towards nucleophilic attack or subsequent rearrangement. The trifluoroacetate anion, with its strong electron-withdrawing nature, enhances the Lewis acidity of the silver cation compared to other silver salts like silver acetate (B1210297). This heightened Lewis acidity allows it to catalyze reactions such as the synthesis of oxazolines from aldehydes and amino alcohols, where it coordinates with the aldehyde to facilitate cyclization. chemrxiv.org

Beyond its independent catalytic activity, silver trifluoroacetate often functions as a potent co-catalyst. It is particularly effective in combination with other transition metals, such as palladium and rhodium, in C-H activation reactions. rsc.org In these systems, silver trifluoroacetate can act as a halide scavenger, abstracting a halide ligand from the transition metal precatalyst to generate a more catalytically active cationic species. rsc.org For instance, in rhodium-catalyzed C-H functionalization, AgTFA can be used to form the active cationic rhodium complex. rsc.org Furthermore, it has been employed as a co-catalyst with Brønsted acids, such as p-toluenesulfonic acid (p-TSA), in the synthesis of isocoumarins, demonstrating its versatility in dual catalytic systems. rsc.org The development of heterogeneous catalysts, where silver trifluoroacetate is supported on materials like silica, is also an area of interest, aiming to combine its catalytic efficacy with ease of recovery and reuse. rsc.orgorganicreactions.orgchemrxiv.org

Cycloisomerization Reactions Promoted by Silver Trifluoroacetate

The ability of silver trifluoroacetate to selectively activate alkynes has made it a valuable catalyst for cycloisomerization reactions, which are powerful methods for the construction of cyclic compounds.

Cycloisomerization of 3,5-Diyn-1-ones to 2-Alkynyl Furans

A notable application of silver trifluoroacetate is in the promotion of the cycloisomerization of 3,5-diyn-1-ones to yield 2-alkynyl furans. chemrxiv.orgnih.govrsc.org This transformation provides a direct and mild route to highly functionalized furan (B31954) derivatives, which are important structural motifs in many natural products and pharmaceuticals. chemrxiv.orgrsc.org The reaction proceeds efficiently under simple conditions, highlighting the unique reactivity of silver trifluoroacetate compared to other silver salts. chemrxiv.org

Research has shown that the choice of the silver salt is critical for the success of this reaction. A study comparing various silver salts demonstrated the superior efficacy of silver trifluoroacetate. The optimization of reaction conditions revealed that using a stoichiometric amount of silver trifluoroacetate in acetone (B3395972) at room temperature provides the desired 2-alkynyl furan in high yield.

Table 1: Optimization of Reaction Conditions for the Cycloisomerization of a 3,5-Diyn-1-one

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | AgClO₄ (0.1) | Acetone | rt | Not effective |

| 2 | AgBF₄ (0.1) | Acetone | rt | Not effective |

| 3 | AgOTf (0.1) | Acetone | rt | Not effective |

| 4 | CF₃CO₂Ag (0.1) | Acetone | rt | 47 |

| 5 | CF₃CO₂Ag (0.1) | Acetone | 60 | Lower yield |

| 6 | CF₃CO₂Ag (1.0) | Acetone | rt | 91 |

| 7 | AgBF₄ (1.0) + CH₃CO₂Na (1.0) | Acetone | rt | 83 |

Data adapted from a study on the cycloisomerization of 1,4-diphenyl-3,5-octadiyn-1-one. chemrxiv.org

The results indicate that not only the silver cation but also the trifluoroacetate anion plays a crucial role in the reaction's success. chemrxiv.orgrsc.org The combination of silver tetrafluoroborate (B81430) and sodium acetate, which mimics the components of silver acetate, gave a high yield, further supporting the importance of the counterion. chemrxiv.org The reaction is sensitive to water, which can lead to the reduction of the Ag(I) complex and inhibition of the reaction. chemrxiv.org

Detailed Mechanistic Pathways and Intermediate Characterization

Mechanistic studies into the cycloisomerization of 3,5-diyn-1-ones have provided significant insights into the reaction pathway. chemrxiv.org The proposed mechanism begins with the selective activation of the internal alkyne of the 3,5-diyn-1-one by the silver(I) cation. This coordination facilitates a 5-endo-dig cyclization, where the carbonyl oxygen attacks the activated alkyne, forming a vinyl-silver species. chemrxiv.org

A key breakthrough in understanding this mechanism was the direct observation of a silver-furan complex intermediate using ¹H-NMR spectroscopy and mass spectrometry. chemrxiv.orgrsc.org This observation provided strong evidence for the proposed pathway. The proposed mechanism involves the following key steps:

Activation: The silver(I) cation of silver trifluoroacetate coordinates to the internal triple bond of the 3,5-diyn-1-one.

Cyclization: The carbonyl oxygen attacks the coordinated alkyne in a 5-endo-dig manner, leading to the formation of an oxo-cation intermediate.

Rearrangement: A rapid hydrogen transfer occurs to form a more stable silver-furan intermediate. This is the intermediate that has been directly observed. chemrxiv.org

Protonolysis: The silver-furan intermediate undergoes protonolysis, releasing the 2-alkynyl furan product and regenerating the active silver catalyst. chemrxiv.org

The trifluoroacetate anion is believed to play a crucial role in this process, possibly by facilitating the proton transfer steps or by modulating the reactivity of the silver cation. chemrxiv.org

Silver-Mediated Cycloaddition Reactions

Silver salts, including silver trifluoroacetate, are known to catalyze various cycloaddition reactions, which are fundamental processes for the synthesis of cyclic molecules.

[4+3] Cycloadditions via Halide Abstraction

While specific examples detailing the use of silver trifluoroacetate in [4+3] cycloadditions via halide abstraction are not extensively documented, the underlying principles of silver-mediated catalysis strongly support its potential role in such transformations. Silver(I) salts are well-known for their high affinity for halides (halophilicity). rsc.org This property is frequently exploited to generate cationic intermediates in situ. For instance, a silver salt can abstract a halide from an organic substrate to generate a reactive cation, such as an allyl or oxyallyl cation, which can then participate in a [4+3] cycloaddition with a diene. nih.gov

In a related context, silver catalysis has been successfully employed in formal [4+3] cycloadditions of 1,3-dienes with vinyl-N-triftosylhydrazones. chemrxiv.orgchemrxiv.org In this process, a silver vinyl carbene is generated, which then reacts with the diene. Although this specific example does not proceed via halide abstraction, it demonstrates the capability of silver catalysts to promote [4+3] cycloadditions, leading to the formation of seven-membered rings, which are prevalent in natural products. chemrxiv.orgchemrxiv.orgnih.gov Given the established ability of silver trifluoroacetate to act as a halide scavenger and its catalytic activity in other cycloadditions, its application in [4+3] cycloadditions that rely on the generation of cationic species through halide abstraction is a plausible and logical extension.

Oxidation Reactions Catalyzed by Silver Trifluoroacetate

Silver trifluoroacetate also serves as a catalyst in various oxidation reactions. acs.orgchemrxiv.org It can act as a single-electron transfer agent or activate substrates towards oxidation by other reagents. One notable application is in the palladium-catalyzed oxidative carbonylative [4+1] annulation of aromatic acids to form phthalic anhydrides. In this reaction, silver trifluoroacetate plays a dual role, acting as both an in situ source of carbon monoxide (via decomposition) and as an oxidant.

Furthermore, silver trifluoroacetate is used in conjunction with an oxidant like potassium peroxodisulfate to catalyze the trifluoromethylation of arenes using trifluoroacetic acid as the trifluoromethyl source. In this process, the silver(I) is oxidized to silver(II), which then facilitates the generation of the trifluoromethyl radical from trifluoroacetic acid. It has also been reported as a catalyst for the oxidation of hydrazones. acs.org These examples highlight the utility of silver trifluoroacetate in promoting oxidative transformations through various mechanistic pathways.

Oxidation of Hydrazones to Diazo Compounds

The oxidation of hydrazones to their corresponding diazo compounds is a fundamental transformation in organic chemistry, providing access to valuable synthetic intermediates. google.comgoogle.com Diazo compounds are widely used in various reactions, including cyclopropanations, Wolff rearrangements, and C-H insertion reactions. acs.org While traditional methods for this oxidation often rely on stoichiometric and often toxic heavy metal oxidants like mercuric oxide and lead tetraacetate, modern synthetic chemistry has sought milder and more catalytic alternatives. google.comgoogle.com

Silver trifluoroacetate has been identified as an effective catalyst for the oxidation of hydrazones. samaterials.com The reaction is believed to proceed through the coordination of the silver ion to the hydrazone, which facilitates the oxidation process. The trifluoroacetate anion may also play a role in the reaction mechanism, potentially by acting as a base or influencing the reactivity of the silver catalyst. While detailed mechanistic studies specifically on silver trifluoroacetate-catalyzed hydrazone oxidation are not extensively documented in the provided search results, the general mechanism for metal-catalyzed oxidation of hydrazones involves the formation of a metal-hydrazone complex, followed by a two-electron oxidation to yield the diazo compound and the reduced metal species, which is then re-oxidized in a catalytic cycle.

Other catalytic systems for this transformation have been developed, including those based on copper and bismuth. acs.orgorganic-chemistry.org For instance, a copper(II) acetate/pyridine system utilizes molecular oxygen as the terminal oxidant, offering an environmentally benign method. acs.org Another approach employs a catalytic amount of a Bi(V) compound, generated in situ from BiPh3 and acetic acid, with NaBO3·H2O as the terminal oxidant. organic-chemistry.org These alternative methods highlight the ongoing efforts to develop efficient and practical catalytic protocols for the synthesis of diazo compounds from hydrazones.

Regioselective Aromatic Iodination in Conjunction with Iodine

Aromatic iodination is a critical process for the synthesis of iodoarenes, which are valuable intermediates in cross-coupling reactions and are present in numerous biologically active molecules. nih.gov The combination of silver trifluoroacetate and molecular iodine (I2) provides a potent system for the electrophilic iodination of aromatic compounds. nih.gov

The role of silver trifluoroacetate in this reaction is to activate the iodine molecule. nih.gov Silver ions have a high affinity for iodide, leading to the precipitation of silver iodide (AgI). nih.gov This process generates a highly electrophilic iodine species, often represented as I+, which can then readily attack the electron-rich aromatic ring, leading to iodination. nih.gov The trifluoroacetate counter-ion can also influence the reactivity and selectivity of the reaction. chemrxiv.org

The regioselectivity of the iodination is governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups direct the incoming iodine to the ortho and para positions. Research has shown that the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid can also achieve regioselective iodination of activated aromatic compounds, suggesting that the in situ generated iodine trifluoroacetate is a highly reactive electrophile. organic-chemistry.org

A study on the iodination of chlorinated aromatic compounds using various silver salts, including Ag2SO4, AgSbF6, AgBF4, and AgPF6, in conjunction with I2, demonstrated that the choice of the silver salt can influence the regioselectivity. nih.govnih.gov For instance, in the iodination of 3,5-dichlorophenol (B58162), AgSbF6/I2 provided the highest yield of the ortho-iodinated product. nih.gov This highlights the tunability of the reaction by modifying the silver salt.

Table 1: Regioselective Iodination of 3,5-dichlorophenol with Various Silver Salt/Iodine Reagents

| Reagent | Yield of 2-iodo-3,5-dichlorophenol (%) |

| Ag2SO4/I2 | 53 |

| AgSbF6/I2 | 82 |

| AgBF4/I2 | - |

Data sourced from a study on the iodination of chlorinated aromatic compounds. nih.gov

Carbonylation Reactions with Silver Trifluoroacetate as a Bifunctional Reagent

Carbonylation reactions are essential for introducing carbonyl groups into organic molecules. samaterials.com Silver trifluoroacetate has been ingeniously employed as a bifunctional reagent in palladium-catalyzed oxidative carbonylative reactions, serving as both an in situ source of carbon monoxide (CO) and an oxidant. rsc.orgrsc.org

Palladium-Catalyzed Oxidative Carbonylative [4+1] Annulation of Aromatic Acids

A notable application of silver trifluoroacetate is in the palladium-catalyzed oxidative carbonylative [4+1] annulation of aromatic acids to form phthalic anhydrides. rsc.orgrsc.org This reaction provides a straightforward method for synthesizing these valuable intermediates from readily available starting materials. rsc.org

The reaction proceeds under relatively simple conditions, without the need for gaseous CO, external ligands, or additional oxidants. rsc.orgrsc.org The proposed mechanism involves a sequence of steps:

Carboxyl-assisted C-H bond activation: The palladium catalyst activates a C-H bond on the aromatic acid, facilitated by the directing effect of the carboxylic acid group. rsc.orgrsc.org

Insertion of in situ released CO: Silver trifluoroacetate decomposes to release carbon monoxide, which then inserts into the palladium-carbon bond. rsc.orgrsc.org

Reductive elimination: The final step involves reductive elimination from the palladium center to form the phthalic anhydride (B1165640) product and regenerate the active palladium catalyst. rsc.orgrsc.org

This protocol showcases the dual functionality of silver trifluoroacetate, simplifying the reaction setup and offering a safer alternative to using gaseous carbon monoxide. rsc.org

Role as an In Situ Carbon Monoxide Source and Oxidant

The ability of silver trifluoroacetate to act as a solid surrogate for gaseous carbon monoxide is a significant advancement in carbonylation chemistry. rsc.orgrsc.org The decomposition of silver trifluoroacetate under the reaction conditions provides a controlled release of CO, which is then incorporated into the organic substrate. rsc.org

Simultaneously, the silver(I) ions in silver trifluoroacetate act as an oxidant, accepting electrons from the palladium catalyst to facilitate the catalytic cycle. rsc.orgrsc.org This dual role eliminates the need for a separate oxidant, further streamlining the reaction process. rsc.org An additional benefit is that the silver can be readily recovered in high purity after the reaction, adding to the economic and environmental appeal of this methodology. rsc.orgrsc.org

Other Catalytic Applications in Organic Synthesis

The utility of silver trifluoroacetate extends beyond the previously mentioned applications, finding use in other modern synthetic methodologies.

Aryne Bis-functionalization Methodologies

Arynes are highly reactive intermediates that can undergo a variety of transformations to form complex aromatic compounds. Silver ions, including those from silver trifluoroacetate, have been shown to promote unique reactivity in aryne chemistry. rsc.org

In the presence of silver ions, the reaction profile of arynes can be significantly altered. rsc.org It is proposed that the silver ion interacts with the aryne to form a reactive intermediate that can be described as a silver-bound aryl cation or a 1,2-carbene-silver carbenoid. rsc.org This interaction modifies the aryne's reactivity and selectivity towards nucleophiles. rsc.org

One specific example is the silver-mediated vicinal trifluoromethylation-iodination of arynes. nih.gov This reaction allows for the direct introduction of both a trifluoromethyl (CF3) group and an iodine atom across the aryne triple bond in a single step, providing access to valuable o-trifluoromethyl iodoarenes. nih.gov This transformation highlights a novel reactivity pattern for silver trifluoroacetate and its derivatives in aryne chemistry.

Table 2: Summary of Catalytic Applications of Silver Trifluoroacetate

| Application | Role of Silver Trifluoroacetate | Key Transformation |

| Oxidation of Hydrazones | Catalyst | Hydrazone → Diazo Compound |

| Aromatic Iodination | Co-reagent with I2 | Aromatic C-H → Aromatic C-I |

| Carbonylative Annulation | Bifunctional Reagent (CO source & oxidant) | Aromatic Acid → Phthalic Anhydride |

| Aryne Bis-functionalization | Promoter | Aryne → Vicinal Functionalized Arene |

Formation of Metal Carbene Intermediates for Cyclopropanation

Silver trifluoroacetate plays a crucial role as a co-catalyst in the generation of metal carbene intermediates from diazo compounds, which are subsequently used in cyclopropanation reactions. nbinno.com While rhodium catalysts are often effective for the cyclopropenation of terminal alkynes, they are typically unsuccessful with more sterically hindered disubstituted alkynes. organic-chemistry.org In this context, silver catalysts, including silver triflate, have demonstrated superior performance, enabling the cyclopropenation of internal alkynes with donor/acceptor-substituted diazo compounds to produce highly substituted cyclopropenes. organic-chemistry.orgnih.gov

The reaction between alkynes and diazo compounds, facilitated by a silver co-catalyst like AgTFA, proceeds through the coordination of the diazo compound to the silver center. nbinno.com This is followed by the insertion of the resulting carbene into the alkyne, leading to the formation of a cyclopropane (B1198618) ring. nbinno.com The effectiveness of silver triflate in these reactions can be attributed to its ability to generate a more reactive catalytic species. Studies have shown that silver triflate can provide excellent yields, in some cases up to 97%, for cyclopropenation reactions. organic-chemistry.org The choice of the silver salt is critical, as those with tightly bound counterions tend to be less effective. organic-chemistry.org

A key advantage of using silver catalysts is their high chemoselectivity. In substrates containing both an alkyne and an alkene moiety, the reaction preferentially occurs at the alkyne, leading to cyclopropenation over cyclopropanation. organic-chemistry.org This selectivity allows for the synthesis of highly substituted cyclopropenes that are not accessible through traditional rhodium-catalyzed methods. organic-chemistry.orgnih.gov However, a limitation of this methodology is its inapplicability to terminal alkynes, which tend to form insoluble silver acetylides. organic-chemistry.org

The following table summarizes the key aspects of silver-catalyzed cyclopropenation:

| Feature | Description |

| Catalyst | Silver salts, particularly silver triflate (AgOTf) |

| Reactants | Internal alkynes and donor/acceptor-substituted diazo compounds |

| Key Intermediate | Silver carbene |

| Advantages | High yields, high chemoselectivity, synthesis of highly substituted cyclopropenes |

| Limitations | Not suitable for terminal alkynes |

Introduction of Fluorine Atoms via Fluorination Reactions

Silver trifluoroacetate is a valuable reagent for facilitating the introduction of fluorine atoms into organic molecules. samaterials.com The formation of a carbon-fluorine bond is a challenging transformation in organic synthesis, and silver catalysis has emerged as a promising approach to lower the activation energy and make these reactions more kinetically feasible. researchgate.net Silver-catalyzed fluorination reactions have been successfully applied to a range of substrates, including complex small molecules, polypeptides, polyketides, and alkaloids. nih.gov

One notable application is the silver-mediated fluorination of alkyl iodides using the Ruppert-Prakash reagent (TMSCF3) as the fluorinating agent. researchgate.net This method is compatible with a variety of functional groups and proceeds under mild conditions. researchgate.net The mechanism of silver-catalyzed fluorination is believed to be distinct from traditional cross-coupling reactions and may involve a multinuclear high-valent silver fluoride (B91410) complex. nih.gov

The development of silver-catalyzed fluorination methods represents a significant advancement in the field, offering a new pathway for carbon-heteroatom bond formation. nih.gov While challenges remain, such as the need for pre-functionalized starting materials in some cases, the broad substrate scope and functional group tolerance of these reactions make them a powerful tool for the synthesis of fluorinated organic compounds. nih.gov

Acylation Reactions for Complex Organic Compound Synthesis

Silver trifluoroacetate plays a significant role in acylation reactions, which are fundamental transformations for the synthesis of complex organic compounds. samaterials.com It can be used to generate highly reactive mixed anhydrides, such as acyl trifluoroacetates, through the metathetical reaction with acyl chlorides. acs.org These mixed anhydrides are potent acylating agents. acs.org

The synthesis of acyl trifluoroacetates is typically achieved by reacting silver trifluoroacetate with the corresponding acid chloride in a solvent like ether. acs.org This method has been successfully used to prepare a variety of acyl trifluoroacetates, including benzoyl trifluoroacetate, furoyl trifluoroacetate, and phenylacetyl trifluoroacetate, with good yields. acs.org The high reactivity of these anhydrides is attributed to the electron-withdrawing nature of the trifluoroacetate group. acs.org

A summary of the synthesis of acyl trifluoroacetates using silver trifluoroacetate is presented in the table below:

| Acyl Trifluoroacetate | Yield (%) |

| Benzoyl trifluoroacetate | 80 |

| Furoyl trifluoroacetate | 64 |

| Phenylacetyl trifluoroacetate | 58 |

| o-Methoxybenzoyl trifluoroacetate | 44 |

| Lauroyl trifluoroacetate | 59 |

It is important to note that these mixed anhydrides can be unstable and may require specialized purification techniques, such as flash distillation, to avoid decomposition. acs.org

C-H Trifluoromethylation of Arenes with Trifluoroacetic Acid

A significant advancement in C-H functionalization is the direct trifluoromethylation of arenes using trifluoroacetic acid (TFA) as the trifluoromethylating reagent, a reaction catalyzed by silver compounds. acs.orgnih.gov This method provides a novel and direct route for introducing the trifluoromethyl group into aromatic rings. researchgate.net

The reaction is typically carried out in the presence of a silver catalyst, such as silver(I) carbonate, and an oxidizing agent like potassium peroxodisulfate. researchgate.net The oxidant is believed to convert Ag(I) to the active Ag(II) species. researchgate.net The Ag(II) then participates in a single-electron transfer with a trifluoroacetic acid molecule to generate a trifluoromethylcarboxyl radical, which subsequently leads to the formation of the trifluoromethyl radical (CF3•). researchgate.net This radical can then attack the arene to afford the trifluoromethylated product.

This silver-catalyzed C-H trifluoromethylation has been shown to be effective for a range of arenes, including those with electron-withdrawing and electron-donating groups. researchgate.net The reaction tolerates various functional groups such as chloro, bromo, iodo, and carboxylate esters. researchgate.net

The table below provides examples of arenes that have been successfully trifluoromethylated using this method:

| Arene Substrate | Functional Groups Tolerated |

| Various substituted benzenes | Cl, Br, I, CF3, CO2Me |

| 5-membered heteroaromatics | - |

| 6-membered heterocycles (e.g., pyridines, pyrimidines) | Potentially coordinating N atoms |

The regioselectivity of the reaction can be influenced by the substituents on the arene. For instance, with substrates containing a cyano group, ortho-trifluoromethylation is often preferred. researchgate.net This methodology represents a significant step forward in the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach to synthesizing trifluoromethylated arenes. acs.org

Synthesis of Oxazolines from Aldehydes and Amino Alcohols

Silver trifluoroacetate has been utilized as a Lewis acid catalyst for the synthesis of oxazolines from aldehydes and amino alcohols. nbinno.com Oxazolines are important heterocyclic compounds found in numerous biologically active natural products and are also valuable as synthetic intermediates and ligands in asymmetric catalysis. nih.gov

The synthesis of oxazolines typically involves the reaction of an aldehyde with an amino alcohol to form a β-hydroxy amide, which is then cyclized. nih.gov Silver trifluoroacetate can catalyze the initial condensation step. The reaction mechanism likely involves the coordination of the aldehyde to the silver center, which activates it towards nucleophilic attack by the amino alcohol. nbinno.com Subsequent cyclization then yields the oxazoline. nbinno.com

The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of solvent, reaction temperature, and the specific silver catalyst used. nbinno.com While other Lewis acids like BF3•OEt2 have also been shown to be effective promoters for this type of cyclization, the use of silver trifluoroacetate provides an alternative catalytic system. nih.gov

Development of Nitrogen-Containing Heterocycles Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and pharmaceutical chemistry, as these structural motifs are prevalent in a vast array of biologically active molecules. rsc.orgmdpi.comresearchgate.net Silver catalysis, including the use of silver trifluoroacetate, has emerged as a valuable and environmentally conscious approach for the construction of these important compounds. rsc.org

Silver-catalyzed reactions offer several advantages in the synthesis of N-heterocycles, including high efficiency, regioselectivity, and chemoselectivity. rsc.org These methods often operate under simple reaction conditions and contribute to greater atom economy. rsc.org

One example of the application of silver catalysis in this area is the cycloisomerization of 3,5-diyn-1-ones promoted by silver trifluoroacetate to yield 2-alkynyl furans. chemrxiv.org In this reaction, the trifluoroacetate anion plays a critical role, and a key Ag-furan complex intermediate has been directly observed. chemrxiv.org These resulting furans can be further transformed into more complex polycyclic products. chemrxiv.org

Furthermore, silver catalysts have been employed in multi-component reactions for the synthesis of nitrogen heterocycles. For instance, silver triflate has been used to catalyze three-component reactions involving aldehydes, amines, and Danishefsky's diene. mdpi.com

The versatility of silver catalysis continues to be explored for the development of novel and efficient methods for the synthesis of a wide range of nitrogen-containing heterocycles, contributing to the advancement of organic and medicinal chemistry. rsc.org

Role of Silver(I)-Salts, including Silver Trifluoroacetate, as Additives in C-H Activation Reactions

Silver(I) salts, including silver trifluoroacetate (AgTFA), are frequently employed as crucial additives in transition-metal-catalyzed C-H activation reactions. nih.govrsc.org Their role is multifaceted and essential for the efficiency and success of many of these transformations. rsc.org While often used in superstoichiometric amounts, understanding their function is key to developing more sustainable, silver-free systems. nih.govrsc.org

One of the primary roles of silver(I) salts is to act as a halide scavenger . nih.govrsc.org In catalytic cycles involving transition metals like ruthenium, rhodium, iridium, and cobalt, the active catalytic species is often generated from a dimeric halide-bridged precatalyst. nih.govrsc.org Silver salts, due to their strong affinity for halides (halophilicity), facilitate the abstraction of the halide ligand, leading to the formation of a more reactive, cationic transition-metal complex. nih.govrsc.org For instance, in rhodium-catalyzed reactions using the [Cp*RhCl2]2 precatalyst, silver salts like AgTFA are used to generate the active monomeric cationic rhodium species. nih.gov

Silver(I) salts can also function as oxidants . researchgate.net In some palladium-catalyzed reactions, for example, the silver salt is responsible for regenerating the active Pd(II) catalyst from a Pd(0) species formed during the catalytic cycle. nih.gov

Furthermore, silver(I) salts can act as Lewis acids , which can increase the reactivity of electrophiles in the reaction mixture. nih.gov They are also known to form bimetallic species bridged by carboxylate ligands, which can influence the course of transition-metal-catalyzed transformations. nih.govrsc.org In some palladium-catalyzed C-H arylations, there is evidence to suggest the involvement of cooperative Pd-Ag bimetallic intermediates in the C-H activation step. researchgate.netmanchester.ac.uk In fact, studies have shown that Ag(I)-carboxylate species themselves can be efficient catalysts for the C-H activation of electron-deficient arenes. manchester.ac.uk

The following table summarizes the diverse roles of silver(I) salts in C-H activation reactions:

| Role of Silver(I) Salt | Description | Example Transition Metals |

| Halide Scavenger | Generates active cationic catalyst by abstracting halide ligands. | Ruthenium, Rhodium, Iridium, Cobalt |

| Oxidant | Regenerates the active state of the primary catalyst. | Palladium |

| Lewis Acid | Increases the reactivity of electrophiles. | General |

| Formation of Bimetallic Species | Participates in cooperative C-H activation. | Palladium |

| Direct C-H Activation Catalyst | Can directly catalyze the C-H activation of certain substrates. | - |

Activation of Transition Metal Pre-catalysts (e.g., Ru, Rh, Ir, Pd)

A primary role of silver trifluoroacetate in transition metal catalysis is the in situ generation of catalytically active species from stable, often dimeric, pre-catalysts. nih.gov This activation is typically achieved through a halide abstraction mechanism, where the silver(I) cation coordinates to a halide ligand (e.g., chloride) on the transition metal center. The subsequent precipitation of the insoluble silver halide (e.g., AgCl) drives the equilibrium towards the formation of a coordinatively unsaturated and highly reactive cationic metal complex. rsc.org This strategy is fundamental to many C-H activation reactions. nih.govrsc.org

Ruthenium (Ru): In ruthenium-catalyzed reactions, AgTFA is employed to generate active cationic Ru(II) complexes. For example, in the meta-nitration of arenes directed by a phenylpyridine template, a cocktail of reagents including [Ru₃(CO)]₁₂ as the catalyst and silver trifluoroacetate as a silver salt additive was found to be essential for achieving efficient and selective transformation. rsc.org The silver salt facilitates the formation of the active catalytic species necessary for the C-H activation step. rsc.orgrsc.org

Rhodium (Rh): Rhodium(III) catalysts, particularly the pentamethylcyclopentadienyl (Cp) rhodium chloride dimer, [CpRhCl₂]₂, are common pre-catalysts that require activation. nih.gov Silver trifluoroacetate is frequently used as an additive to break this dimer into a reactive, monomeric cationic [Cp*Rh(III)] species. nih.govrsc.org This active catalyst is then capable of mediating a variety of C-H functionalization reactions, including alkylations, alkenylations, and arylations. nih.govrsc.org

Iridium (Ir): Similar to rhodium, iridium pre-catalysts like the dimeric [Cp*IrCl₂]₂ are activated by silver salts. While other silver salts like AgSbF₆ and Ag₂CO₃ are commonly cited, the principle remains the same: halide abstraction to generate a cationic Ir(III) complex. rsc.org This active species is crucial for transformations such as the C-H olefination of arenes to produce 1,1-diaryl olefins, where the silver additives are indispensable for the reaction to proceed. rsc.org

Palladium (Pd): The role of AgTFA in palladium catalysis can be multifaceted. In certain C-H functionalization reactions, silver salts can engage in C-H activation directly, forming an organosilver intermediate which then undergoes transmetalation with the palladium center. acs.org More uniquely, in a palladium-catalyzed oxidative carbonylative [4 + 1] annulation of aromatic acids, silver trifluoroacetate acts as a bifunctional reagent. It serves as both an oxidant and, through thermal decomposition, an in situ source of carbon monoxide (CO), eliminating the need for hazardous gaseous CO and simplifying the reaction setup. rsc.orgdntb.gov.ua This dual function is critical for generating the necessary palladium intermediates in the catalytic cycle. rsc.org

The table below summarizes the role of silver trifluoroacetate in activating various transition metal pre-catalysts.

| Transition Metal | Pre-catalyst Example | Role of Silver Trifluoroacetate (AgTFA) | Generated Active Species (General) | Ref. |

| Ruthenium (Ru) | [Ru₃(CO)]₁₂ or [(η⁶-p-cymene)RuCl₂]₂ | Additive to generate active species for C-H activation. | Cationic [Ru(II)] Complex | rsc.orgrsc.org |

| Rhodium (Rh) | [CpRhCl₂]₂ | Halide scavenger, breaks dimer to form active monomer. | Cationic [CpRh(III)] Complex | nih.govrsc.org |

| Iridium (Ir) | [CpIrCl₂]₂ | Halide scavenger to generate active cationic catalyst. | Cationic [CpIr(III)] Complex | rsc.org |

| Palladium (Pd) | Pd(OAc)₂ | Acts as oxidant and in situ CO source; can also facilitate C-H activation via an organosilver intermediate. | Pd(II) intermediates for carbonylation; Pd(0)/Pd(II) cycle | acs.orgrsc.org |

This table provides generalized examples; the exact nature of the species depends on the specific reaction conditions.

Influence on Reaction Efficiency and Selectivity

By facilitating the generation of highly reactive catalytic species and participating directly in reaction mechanisms, silver trifluoroacetate significantly influences the efficiency (yields, turnover numbers) and selectivity (chemo-, regio-, and stereoselectivity) of organic transformations. nbinno.com

Selectivity: Silver trifluoroacetate and related silver salts are instrumental in controlling the selectivity of various reactions. In C-H activation catalysis, the nature of the counter-anion (trifluoroacetate in this case) associated with the active cationic metal center can tune the catalyst's electrophilicity and steric environment, thereby influencing which C-H bond is activated (regioselectivity) or the stereochemical outcome of the reaction.

A notable example is the palladium-catalyzed atroposelective C-H olefination. In the kinetic resolution of 1,2-benzazaborines, a palladium catalyst system achieves excellent enantioselectivity, providing C-B axially chiral products with high selectivity factors. nih.gov While the specific report highlights a different palladium catalyst, similar systems for atroposelective C-H olefination of N-arylindoles have employed AgTFA to facilitate the catalytic cycle, achieving high yields and enantiomeric excess (ee).

The following table presents data on a palladium-catalyzed atroposelective C-H olefination of N-arylindoles, where silver trifluoroacetate was used as a key additive to promote the reaction.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | N-Arylindole Derivative 1 | Olefination Product 1 | 47 | 94 |

| 2 | Difluoro-substituted N-Arylindole | Olefination Product 2 | 56 | 91 |

Data adapted from studies on Pd/amino acid cooperative catalysis where AgTFA was a crucial additive.

Furthermore, AgTFA used in conjunction with iodine serves as a catalytic system for the regioselective iodination of aromatic rings, demonstrating its role in controlling where a functional group is introduced on a molecule. nbinno.com The ability to fine-tune reaction conditions, including the specific silver salt and its loading, provides chemists with a powerful tool to enhance both the efficiency and selectivity of complex organic syntheses. nbinno.com

Silver Trifluoroacetate As a Precursor in Materials Science and Nanotechnology

Synthesis of Silver Nanoparticles (AgNPs)

Silver trifluoroacetate (B77799) is a widely used precursor for the synthesis of silver nanoparticles (AgNPs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compound serves as a source of silver ions, which are subsequently reduced to form metallic silver nanoparticles under controlled reaction conditions. This process allows for the fabrication of AgNPs with tailored properties for various applications, including catalysis, sensors, and electronics.

Investigation of Size and Morphology Control through Synthetic Conditions

The size and morphology of silver nanoparticles synthesized from silver trifluoroacetate can be precisely controlled by manipulating the synthetic conditions. nbinno.com Factors such as the concentration of the silver trifluoroacetate precursor, the type and concentration of the reducing agent, the solvent, and the reaction temperature all play a crucial role in determining the final characteristics of the nanoparticles. nbinno.comorientjchem.org

A study demonstrated the direct synthesis of narrowly dispersed silver nanoparticles with diameters ranging from 7 to 11 nm by the thermal reduction of silver trifluoroacetate in isoamyl ether in the presence of oleic acid. acs.org The size of these nanoparticles could be tuned by varying the molar ratio of oleic acid to silver trifluoroacetate. acs.org For instance, increasing this ratio led to a decrease in the average particle size.

| Oleic Acid to Silver Trifluoroacetate Molar Ratio | Average AgNP Diameter (nm) |

| 3:1 | 10.8 ± 1.2 |

| 6:1 | 9.5 ± 1.0 |

| 10:1 | 8.2 ± 0.9 |

| 20:1 | 7.1 ± 0.8 |

This table presents data on the effect of the oleic acid to silver trifluoroacetate molar ratio on the resulting average diameter of silver nanoparticles. acs.org

Furthermore, the choice of solvent has a significant impact on the reduction process and the resulting nanoparticles. orientjchem.org For example, the reduction of silver trifluoroacetate by quercetin (B1663063) in ethylene (B1197577) glycol leads to the formation of stable dispersions of silver nanoparticles, especially with heating. orientjchem.org

Exploration of Diverse Reducing Agents and Their Efficacy

A variety of reducing agents have been effectively employed to reduce silver trifluoroacetate to form silver nanoparticles. These include both inorganic and organic compounds, each influencing the reaction kinetics and the properties of the resulting nanoparticles. orientjchem.org

Commonly used reducing agents include:

Sodium borohydride: A strong reducing agent that facilitates the rapid formation of silver nanoparticles in aqueous solutions. nbinno.comorientjchem.org

Ascorbic acid: A milder organic reducing agent that allows for a more controlled formation of nanoparticles. orientjchem.org In an ethylene glycol system, ascorbic acid leads to the instantaneous formation of a stable dispersion of silver nanoparticles. orientjchem.org

Quercetin: A natural flavonoid that can act as a reducing agent, often requiring heating to initiate the reduction of silver trifluoroacetate. orientjchem.org

Potassium citrate (B86180): This reducing agent also typically requires elevated temperatures to effectively reduce silver trifluoroacetate. orientjchem.org

Hydrazine: A powerful reducing agent used in some chemical synthesis methods. orientjchem.org

N,N-dimethylformamide (DMF): Can act as both a solvent and a reducing agent in the synthesis of silver nanoparticles. researchgate.net

The efficacy of these reducing agents varies. For instance, in a study using ethylene glycol as the solvent, ascorbic acid was found to be a highly effective reducing agent, leading to the immediate formation of stable silver nanoparticle dispersions. orientjchem.org In contrast, quercetin and potassium citrate required heating to facilitate the reduction process. orientjchem.org

| Reducing Agent | Solvent | Reaction Conditions | Resulting AgNP Dispersion Stability |

| Ascorbic acid | Ethylene glycol | Room Temperature | Stable for three weeks |

| Quercetin | Ethylene glycol | Heating required | Stable for several weeks |

| Potassium citrate | Ethylene glycol | Heating to 50°C required | Stable for several days |

This table summarizes the efficacy of different reducing agents in the synthesis of silver nanoparticles from silver trifluoroacetate in ethylene glycol. orientjchem.org

Photochemical Reduction for Conductive Patterning and Flexible Electronics

Photochemical reduction of silver trifluoroacetate offers a promising route for fabricating conductive patterns and flexible electronic components. mdpi.com This method involves the use of light, often from a laser, to induce the reduction of silver ions to metallic silver in a polymer matrix. mdpi.com This technique allows for the creation of high-resolution silver patterns on flexible substrates without the need for traditional lithography or vacuum processes. mdpi.com

In one approach, a composite of an elastomer, such as styrene-butadiene-styrene (SBS), and a silver precursor is subjected to selective laser irradiation. mdpi.com The laser energy initiates a photochemical reaction that breaks down the polymer's bonding structures, generating electrons that reduce the silver ions to silver nanoparticles. mdpi.com These nanoparticles then sinter under the laser's heat to form a conductive pattern. mdpi.com This method has been used to create conductive patterns with line widths as fine as 30 micrometers. mdpi.com

Fabrication of Bimetallic Heteronanostructures (e.g., Pt-on-Ag)

Silver trifluoroacetate also serves as a precursor for the creation of more complex bimetallic heteronanostructures, such as platinum-on-silver (Pt-on-Ag) nanoparticles. sigmaaldrich.comsigmaaldrich.com These materials, which combine the properties of two different metals, are of great interest for applications in catalysis and sensing. The synthesis typically involves the initial formation of silver nanoparticles from silver trifluoroacetate, followed by the deposition of a second metal, like platinum, onto their surface.

Development of Nanofibrous Biosensors

The integration of silver nanoparticles derived from silver trifluoroacetate into nanofibrous materials has led to the development of advanced biosensors. sigmaaldrich.comsigmaaldrich.com Electrospinning is a common technique used to produce these nanofibrous scaffolds. nih.govnih.gov In this process, a solution containing a polymer and silver trifluoroacetate is electrospun to create nanofibers. nih.gov Subsequent thermal treatment reduces the silver trifluoroacetate to silver nanoparticles embedded within the polymer fibers. nih.gov

These nanofibrous mats possess a high surface-area-to-volume ratio, which enhances their sensitivity as biosensors. nih.gov The embedded silver nanoparticles can provide catalytic activity or serve as a signal-enhancing element in the biosensor. For example, a flexible strain sensor has been developed by depositing silver nanoparticles onto a polypyrrole-coated nylon-spandex webbing. acs.org In this case, the fabric was immersed in a silver trifluoroacetate solution, followed by reduction with L-ascorbic acid to form the AgNPs. acs.org

Precursor for Conducting Polymers and Electronic Materials

Beyond nanoparticle synthesis, silver trifluoroacetate is a valuable precursor for the fabrication of conducting polymers and other electronic materials. nbinno.comsamaterials.com It can be used to introduce silver into a polymer matrix, thereby enhancing its electrical conductivity. nih.gov